ガンマケトン酸およびその誘導体

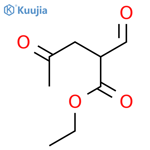

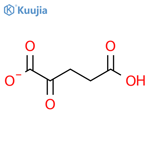

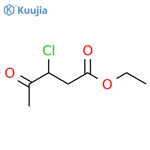

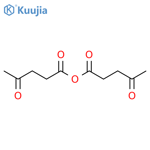

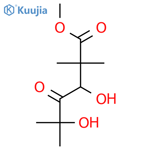

Gamma-keto acids and their derivatives are a class of organic compounds characterized by the presence of a keto group (C=O) on the gamma position, which is one carbon atom away from the carboxylic acid functional group (-COOH). These molecules play significant roles in various biological processes and have garnered attention for their potential applications in pharmaceuticals, agrochemicals, and materials science. Gamma-keto acids can be produced through biosynthesis or chemical synthesis methods. They exhibit unique reactivity due to the electronic effects of the adjacent carboxyl group, making them valuable intermediates for synthesizing a wide range of functional molecules. In the pharmaceutical industry, gamma-keto acids and their derivatives are used as precursors for the production of antibiotics, anticancer drugs, and other bioactive compounds. Additionally, they find applications in agricultural chemistry as herbicides and pesticides due to their specific modes of action targeting plant enzymes. Their structural versatility allows for diverse functionalization strategies, enabling the design of novel molecules with tailored properties for various industrial and medical uses.

関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

推奨される供給者

-

atkchemicaFactory Trade Brand reagents会社の性質: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品